Product packaging for Methyl 5-bromo-3-hydroxypicolinate(Cat. No.:CAS No. 1242320-57-5)

Methyl 5-bromo-3-hydroxypicolinate

Cat. No.: B580684
CAS No.: 1242320-57-5
M. Wt: 232.033
InChI Key: YWBLMMBNZPYLTJ-UHFFFAOYSA-N
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Description

Overview of Picolinic Acid Derivatives in Organic Synthesis

Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives, known as picolinates, are a class of heterocyclic compounds that have garnered significant attention in the field of organic synthesis. Their structural and electronic properties make them versatile building blocks and ligands. The presence of the carboxylic acid group (or its ester derivative) at the 2-position of the pyridine (B92270) ring allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.

Recent research has highlighted innovative methods for the synthesis of picolinate (B1231196) and picolinic acid derivatives. For instance, multi-component reactions utilizing novel catalysts have been developed to efficiently produce these compounds. These methods often leverage unique electronic effects, such as the anomeric effect, to drive the desired chemical transformations under mild conditions. The ability to introduce a wide range of substituents onto the pyridine ring further enhances the utility of picolinates in creating diverse molecular architectures.

Significance of Halogenated Pyridine Scaffolds in Chemical Research

The introduction of halogen atoms, such as bromine, onto pyridine rings dramatically influences their chemical reactivity and biological activity. Halogenated pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. The presence of a halogen can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

In drug discovery, halogenation is a common strategy to enhance the potency and pharmacokinetic properties of lead compounds. The bromine atom in a pyridine ring can act as a valuable synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular frameworks. This versatility has led to the incorporation of brominated pyridine moieties into a wide array of biologically active molecules.

Historical Context of Brominated Picolinates in Scientific Literature

The study of pyridine and its derivatives has a long history, with the first isolation of pyridine dating back to the 19th century. The subsequent exploration of its chemistry led to the development of methods for introducing various functional groups onto the pyridine ring. The bromination of pyridines, initially a challenging endeavor due to the electron-deficient nature of the ring, has seen significant advancements over the years. Early methods often required harsh conditions, but the development of modern catalytic systems has enabled more selective and efficient bromination reactions.

The investigation of brominated picolinates has evolved alongside the broader fields of organic and medicinal chemistry. As the importance of halogenated heterocycles became more apparent, so too did the interest in synthesizing and characterizing specific isomers of brominated picolinic acids and their esters. These compounds were initially of interest for their fundamental chemical properties and have since become valuable intermediates in the synthesis of targeted molecules with specific functions.

Detailed Research Findings

While a vast body of literature exists on substituted pyridines, specific research focusing solely on Methyl 5-bromo-3-hydroxypicolinate is more niche. However, its role as a key starting material in the synthesis of more complex molecules has been documented in recent medicinal chemistry research.

A notable example of its application is in the discovery of GLPG3970, a potent and selective dual SIK2/SIK3 inhibitor for the treatment of autoimmune and inflammatory diseases. acs.org In this research, this compound, referred to as compound 48 , served as a commercially available starting material. acs.org

The synthesis began with the difluoromethylation of this compound (48 ) to yield compound 49 . This was followed by saponification to produce the corresponding picolinic acid reagent, 50 . acs.org This multi-step transformation highlights the utility of this compound as a foundational scaffold upon which more complex functionality can be built. The resulting picolinic acid derivative was then used in subsequent palladium-catalyzed coupling reactions to synthesize the target clinical candidate. acs.org

This specific application underscores the importance of seemingly simple, functionalized building blocks like this compound in the multi-step synthesis of complex, biologically active molecules. Its defined pattern of substitution provides a reliable and predictable starting point for the construction of novel chemical entities.

Chemical Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B580684 Methyl 5-bromo-3-hydroxypicolinate CAS No. 1242320-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBLMMBNZPYLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720970
Record name Methyl 5-bromo-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242320-57-5
Record name Methyl 5-bromo-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 5 Bromo 3 Hydroxypicolinate

Strategies for the Direct Synthesis of Methyl 5-bromo-3-hydroxypicolinate

The direct synthesis of this compound can be achieved through several key reaction types that modify a pre-existing pyridine (B92270) or picolinate (B1231196) scaffold. These methods include classical esterification, regioselective bromination, and modern cross-coupling and multi-component reactions.

Esterification of 5-bromo-3-hydroxypicolinic Acid

A straightforward and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-bromo-3-hydroxypicolinic acid. This acid is a known compound and can be converted to its methyl ester via standard esterification protocols. alfa-chemistry.com One of the most common laboratory methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Alternatively, for substrates that may be sensitive to strong acids and high temperatures, milder esterification methods can be employed. These include the use of diazomethane (B1218177), which provides a rapid and high-yielding methylation under neutral conditions, although the hazardous nature of diazomethane necessitates careful handling. nih.gov Other methods involve the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.

Reagent/MethodConditionsAdvantages
Methanol, H₂SO₄ (catalytic)RefluxInexpensive, common laboratory method.
Diazomethane (CH₂N₂)Neutral, room temperatureHigh yield, mild conditions.
1. SOCl₂, 2. MethanolRoom temperature to refluxForms a highly reactive acid chloride.

Bromination and Rearrangement Reactions on Pyridine Precursors

The introduction of a bromine atom at the 5-position of a 3-hydroxypicolinate (B15391739) ring system requires careful consideration of the directing effects of the existing substituents. The hydroxyl and ester groups on the pyridine ring are both electron-withdrawing, which can influence the regioselectivity of electrophilic aromatic substitution reactions like bromination.

Direct bromination of 3-hydroxypyridine (B118123) itself can lead to a mixture of products. However, the regioselectivity of bromination can be controlled. For instance, the bromination of 8-aminoquinoline (B160924) amides has been shown to occur selectively at the C5-position under copper catalysis. beilstein-journals.orggoogle.com This suggests that with an appropriate directing group, selective C5 bromination of a picolinate precursor could be achievable. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other N-bromoamides. google.com The choice of solvent and catalyst can significantly impact the outcome of the reaction. google.comacs.org

A notable rearrangement reaction for the synthesis of substituted hydroxypicolinates involves the treatment of furan-2-yl aminoacetate derivatives with bromine. clockss.org For example, methyl 2-amino-2-(furan-2-yl)acetate hydrobromide, when treated with bromine in an aqueous solution of sodium acetate (B1210297), undergoes a bromination-rearrangement sequence to yield methyl 4,6-dibromo-3-hydroxypicolinate. google.com While this specific example leads to a dibrominated product, it highlights a powerful transformation of a furan (B31954) ring into a polysubstituted hydroxypyridine core. Further research could explore modifications of this reaction to achieve selective monobromination at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions in Picolinate Synthesis

Modern synthetic chemistry offers powerful tools for the formation of carbon-halogen bonds through palladium-catalyzed C-H activation. While specific examples for the direct C-H bromination of methyl 3-hydroxypicolinate to its 5-bromo derivative are not extensively documented, related transformations on pyridine and other heterocyclic systems suggest the feasibility of this approach.

Palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides has been demonstrated, showcasing the ability of a directing group to control the position of halogenation. acs.org Similarly, palladium-catalyzed chlorination of arylpyridine substrates has been achieved. nih.gov These methods typically involve a directing group that coordinates to the palladium catalyst, bringing it into proximity of the target C-H bond for activation and subsequent halogenation. The hydroxyl or ester group in a 3-hydroxypicolinate could potentially serve as such a directing group, although the regiochemical outcome would need to be experimentally determined.

Conversely, the bromine atom in a pre-formed bromo-picolinate can serve as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Heck reaction. For example, a Heck reaction has been performed on a 6-bromooxazolo[4,5-b]pyridine (B37191) derivative, demonstrating the utility of the bromo substituent in building molecular complexity. googleapis.com

Multi-component Reaction Approaches to Pyridine Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to construct complex heterocyclic scaffolds like substituted pyridines in a single synthetic operation. The Hantzsch pyridine synthesis is a classic example, though it typically produces dihydropyridines which then require oxidation.

A more direct approach to highly substituted pyridines, including 3-hydroxypyridines, is the hetero-Diels-Alder reaction. The reaction of silylated enol oximes with alkynes has been shown to produce 2,5,6-trisubstituted 3-hydroxypyridines in good yields. nih.gov Notably, this methodology has been used to synthesize methyl 6-bromo-3-hydroxy-5-phenylpyridine-2-carboxylate, demonstrating that a bromine atom can be incorporated into the final product using this strategy. nih.gov By carefully selecting the appropriate substituted alkyne and 1-azadiene precursors, it is conceivable that this approach could be adapted for the synthesis of this compound.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target molecule can also be approached by first preparing a key precursor, followed by functional group manipulations to arrive at the final product. A critical precursor in this context is 3-hydroxypicolinic acid or its derivatives.

Synthesis of 3-Hydroxypicolinic Acid Precursors

A robust method for the synthesis of 3-hydroxypicolinic acid derivatives starts from readily available furfural (B47365). clockss.org This multi-step process involves the conversion of furfural into a cyano(furan-2-yl)methanaminium salt. This intermediate then undergoes a bromination-rearrangement reaction to form a 4,6-dibromo-3-hydroxypicolinonitrile. clockss.org This dibrominated intermediate can then be further manipulated. For instance, selective reduction of the 6-bromo group and hydrolysis of the nitrile would lead to a 4-bromo-3-hydroxypicolinic acid derivative. While this specific pathway leads to a different isomer, the underlying strategy of building the picolinic acid core from a furan precursor is a powerful tool.

Starting MaterialKey IntermediateProduct Class
FurfuralCyano(furan-2-yl)methanaminium salt4,6-Dibromo-3-hydroxypicolinonitrile
Silylated enol oximes and alkynesDihydropyridine2,5,6-Trisubstituted 3-hydroxypyridines

Introduction of Bromine via Electrophilic Substitution

The synthesis of this compound often begins with the bromination of a pyridine derivative. A common starting material is 3-hydroxypicolinic acid. smolecule.comcore.ac.uk The introduction of a bromine atom onto the pyridine ring is typically achieved through an electrophilic substitution reaction.

The reaction involves treating 3-hydroxypicolinic acid with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com The reaction is often carried out in a suitable solvent, which can include protic solvents like water or a mixture of water and an alcohol such as methanol or ethanol. google.com To facilitate the reaction and ensure it proceeds to completion, a base like sodium acetate or potassium acetate may be used. google.com The reaction temperature is a critical parameter and is generally kept low, between 0°C and 10°C, to control the regioselectivity of the bromination. google.com

The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich pyridine ring. The hydroxyl group at the 3-position and the carboxylic acid group at the 2-position direct the incoming electrophile to the 5-position of the ring. In some cases, Lewis acids like aluminum chloride (AlCl₃) can be employed to enhance the electrophilicity of the bromine and promote the substitution reaction.

A summary of typical reaction conditions for the bromination of 3-hydroxypicolinic acid is presented in Table 1.

Table 1: Typical Reaction Conditions for Electrophilic Bromination of 3-Hydroxypicolinic Acid

ParameterConditionSource
Starting Material 3-Hydroxypicolinic Acid smolecule.comcore.ac.uk
Brominating Agent Bromine (Br₂), N-Bromosuccinimide (NBS) smolecule.com
Solvent Water, Methanol/Water, Ethanol/Water google.com
Base (Optional) Sodium Acetate, Potassium Acetate google.com
Temperature 0°C - 10°C google.com
Catalyst (Optional) Lewis Acids (e.g., AlCl₃)

Strategies for Methyl Ester Formation

Following the successful bromination of the pyridine ring, the next step is the formation of the methyl ester. This is typically achieved through esterification of the carboxylic acid group of 5-bromo-3-hydroxypicolinic acid. smolecule.com

The most common method for this transformation is Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. google.com Suitable acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or acid-forming compounds. google.com The reaction is typically conducted at elevated temperatures, ranging from 25°C to 85°C, to drive the equilibrium towards the formation of the ester. google.com The reaction time can vary from a few hours to 48 hours, depending on the specific conditions and the reactivity of the substrate. google.com

Alternatively, other esterification methods can be employed. For instance, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. This two-step process often proceeds under milder conditions and can provide higher yields.

The choice of esterification strategy depends on several factors, including the scale of the reaction, the desired purity of the product, and the compatibility of the reagents with other functional groups present in the molecule.

Table 2: Common Strategies for Methyl Ester Formation

MethodReagentsTypical ConditionsSource
Fischer Esterification Methanol, Acid Catalyst (H₂SO₄, HCl)25°C - 85°C, 8-48 hours google.com
Acyl Chloride Formation Thionyl Chloride (SOCl₂), then MethanolVaries, often milder conditions

Advanced Synthetic Transformations Involving this compound as a Building Block

This compound is a valuable building block in organic synthesis due to the presence of multiple reactive sites: the bromine atom, the hydroxyl group, the ester, and the pyridine ring itself. a2bchem.combldpharm.com These functional groups allow for a wide range of subsequent transformations, leading to the synthesis of more complex and functionally diverse molecules.

Role in Heterocyclic Compound Synthesis

The bromine atom on the pyridine ring is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. For example, it can undergo nucleophilic substitution reactions where the bromine is displaced by a variety of nucleophiles. smolecule.com This allows for the introduction of different functional groups and the construction of more elaborate molecular architectures.

This compound serves as a precursor for the synthesis of various heterocyclic compounds. lookchem.com For instance, the picolinate framework can be incorporated into larger polycyclic systems. The strategic placement of the bromo and hydroxyl groups allows for regioselective reactions, guiding the assembly of complex heterocyclic structures.

Stereoselective Transformations

The development of stereoselective transformations of derivatives of this compound has opened avenues for the synthesis of chiral molecules. A notable example is the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts. rsc.orgresearchgate.net This reaction allows for the stereodefined synthesis of cis-configurated hydroxypiperidine esters with high yields and excellent enantioselectivity and diastereoselectivity. rsc.org The resulting chiral piperidines are valuable structural motifs found in many bioactive compounds. rsc.org

Catalytic Reactions (e.g., Iridium-catalyzed hydrogenation, Rh-thiourea catalysis)

Catalytic methods play a crucial role in the efficient and selective transformation of this compound and its derivatives.

Iridium-catalyzed hydrogenation of pyridinium salts derived from 5-hydroxypicolinates has been successfully developed. rsc.orgresearchgate.net This method provides access to highly functionalized and stereochemically rich piperidine (B6355638) derivatives. rsc.org The reaction typically employs a chiral iridium catalyst and can be performed under both batch and continuous flow conditions. researchgate.net

Rhodium-thiourea catalysis has also been effectively used in the asymmetric hydrogenation of related heterocyclic compounds like quinoxalines. nih.govrsc.org This methodology, which often involves the use of a strong Brønsted acid co-catalyst, can achieve high enantioselectivities. nih.govrsc.org While not directly applied to this compound in the provided sources, the principles of Rh-thiourea catalysis could potentially be adapted for the stereoselective reduction of the pyridine ring in its derivatives. The thiourea (B124793) moiety in the catalyst is believed to play a key role in activating the substrate and controlling the stereochemical outcome of the reaction. nih.govresearchgate.net

Table 3: Examples of Catalytic Transformations

Catalytic SystemTransformationProductKey FeaturesSource
Iridium Catalyst Asymmetric Hydrogenation of 5-hydroxypicolinate pyridinium saltscis-Configurated Hydroxypiperidine EstersHigh yield, excellent enantioselectivity and diastereoselectivity rsc.orgresearchgate.net
Rh-Thiourea Catalyst Asymmetric Hydrogenation of QuinoxalinesEnantiopure TetrahydroquinoxalinesHigh enantioselectivity, mild conditions nih.govrsc.org

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of picolinates. researchgate.netkashanu.ac.ir This includes the development of more environmentally friendly and efficient synthetic methods.

One approach involves the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which can be easily recovered and reused. For example, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used as a catalyst for the synthesis of picolinate derivatives at ambient temperature. nih.govrsc.org This method offers advantages in terms of catalyst recyclability and milder reaction conditions.

Another green chemistry strategy is the use of solvent-free or more benign solvent systems. For instance, some multicomponent reactions for the synthesis of nicotinonitrile compounds, which are structurally related to picolinates, have been achieved under solvent-free conditions using magnetic nanocatalysts. researchgate.net The development of such methods for the synthesis and modification of this compound would contribute to more sustainable chemical processes.

Spectroscopic Characterization and Structural Elucidation Studies

The definitive structure of methyl 5-bromo-3-hydroxypicolinate is established through a combination of advanced spectroscopic techniques. These methods provide a comprehensive view of the molecular framework, including the connectivity of atoms and the electronic environment of each nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In a typical ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring appear as distinct signals due to their different electronic surroundings, influenced by the bromine, hydroxyl, and methyl ester substituents. The protons on the pyridine ring, H-4 and H-6, are expected to be doublets due to coupling with each other. The methyl protons of the ester group typically appear as a singlet in the upfield region of the spectrum. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4Data not availabledData not available
H-6Data not availabledData not available
-OCH₃Data not availablesN/A
-OHData not availablebr sN/A

This table is populated with expected patterns. Actual experimental data is not available in the search results.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it possible to distinguish between different carbon environments. libretexts.org The carbonyl carbon of the ester group is typically found at the most downfield position (170-220 ppm). libretexts.org The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. The carbon attached to the bromine atom will be shifted to a higher field compared to the others. The methyl carbon of the ester group appears in the upfield region of the spectrum.

Carbon Chemical Shift (ppm)
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available
-C=OData not available
-OCH₃Data not available

This table is populated with expected patterns. Actual experimental data is not available in the search results.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. youtube.com For this compound, a cross-peak between the signals of H-4 and H-6 would confirm their coupling. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It would show correlations between H-4 and C-4, H-6 and C-6, and the methyl protons with the methyl carbon. e-bookshelf.de

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). youtube.com For instance, the methyl protons would show a correlation to the carbonyl carbon and C-2 of the pyridine ring. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular structure. emerypharma.come-bookshelf.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). raco.cat The exact mass measurement from HRMS would confirm the molecular formula C₇H₆BrNO₃.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, IR analysis reveals characteristic absorption bands that confirm its structural features.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is expected to appear in the range of 1735-1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring are generally observed between 1600-1400 cm⁻¹. The C-O stretching of the ester and phenol (B47542) groups will also produce strong bands, typically in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is usually found at lower wavenumbers, often below 800 cm⁻¹.

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these observed bands to specific molecular motions. These studies provide a deeper understanding of the molecule's vibrational modes and the influence of its substituents on the pyridine ring.

Table 1: Key IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500-3200 (broad)
Ester Carbonyl (C=O)C=O Stretch1735-1700
Pyridine RingC=C and C=N Stretch1600-1400
Ester/PhenolC-O Stretch1300-1000
BromoalkaneC-Br StretchBelow 800

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When dissolved in a solvent, this compound exhibits characteristic absorption maxima (λmax) that correspond to π → π* and n → π* electronic transitions within the aromatic system.

Studies conducted in various solvents can reveal shifts in these absorption maxima, a phenomenon known as solvatochromism. These shifts provide insights into the nature of the electronic transitions and the interactions between the solute and the solvent molecules. For instance, polar solvents might stabilize the ground or excited state differently than nonpolar solvents, leading to a red (bathochromic) or blue (hypsochromic) shift. The electronic spectrum of this compound is primarily influenced by the substituted pyridine ring, which acts as the chromophore. The hydroxyl and bromo substituents can modulate the energy of the molecular orbitals involved in the electronic transitions.

Table 2: Typical UV-Vis Absorption Data for Substituted Pyridines
Transition TypeTypical λmax Range (nm)Solvent Effects
π → π200-300Can exhibit solvatochromism
n → π>300Often sensitive to solvent polarity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been employed to elucidate the solid-state structure of this compound, providing exact bond lengths, bond angles, and intermolecular interactions.

Table 3: Illustrative Crystallographic Data for a Substituted Picolinate (B1231196)
ParameterDescriptionTypical Information Obtained
Crystal SystemDescribes the symmetry of the unit celle.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the crystale.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell
Bond Lengths (Å)Distance between atomic nucleie.g., C-C, C-N, C-O, C-Br
Bond Angles (°)Angle between three connected atomse.g., O-C-C, C-N-C
Hydrogen BondingIntermolecular interactionsIdentifies donor-acceptor distances and angles

Advanced Spectroscopic Techniques in Analysis

Beyond the fundamental techniques, advanced spectroscopic methods can provide even more detailed structural and electronic information about this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for confirming the connectivity of atoms in the molecule in solution. The chemical shifts, coupling constants, and integration of the signals provide a complete picture of the proton and carbon environments. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further establish the connectivity between protons and carbons.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula.

Computational studies, often used in conjunction with experimental spectroscopy, can predict spectroscopic properties (IR, UV-Vis, NMR) and help in the interpretation of experimental data. These theoretical calculations provide a deeper understanding of the molecule's electronic structure and behavior.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in its Formation

The synthesis of Methyl 5-bromo-3-hydroxypicolinate involves the introduction of a bromine atom onto the pyridine (B92270) ring of a 3-hydroxypicolinate (B15391739) precursor. The regioselectivity of this bromination is governed by the directing effects of the existing substituents: the hydroxyl group, the methyl ester, and the pyridine nitrogen.

The formation of this compound can be envisioned to proceed through an electrophilic aromatic substitution (EAS) reaction on the corresponding methyl 3-hydroxypicolinate. In this pathway, an electrophilic bromine species, such as that generated from molecular bromine (Br₂) with a Lewis acid catalyst or from N-bromosuccinimide (NBS), is attacked by the electron-rich pyridine ring.

The hydroxyl group at the 3-position is a strong activating group and an ortho-, para-director. The methyl ester group at the 2-position is a deactivating group and a meta-director. The pyridine nitrogen is also a deactivating group. The interplay of these electronic effects directs the incoming electrophile. The hydroxyl group's strong activating and ortho-, para-directing effect would favor substitution at the 4- and 6-positions. However, the position para to the hydroxyl group (the 6-position) is sterically hindered by the adjacent methyl ester. The position ortho to the hydroxyl group (the 4-position) is electronically favorable. Another ortho position to the hydroxyl group is the 2-position, which is already substituted. Therefore, the bromination is anticipated to occur at the position para to the hydroxyl group, which is the 5-position in the picolinate (B1231196) ring, a position that is meta to the deactivating ester group.

The generally accepted mechanism for electrophilic aromatic bromination involves the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The rate-determining step is the formation of this intermediate, which is then rapidly deprotonated to restore aromaticity and yield the final product. nih.gov

Table 1: Regiochemical outcome of electrophilic bromination based on substituent effects.

PositionInfluence of 3-OH groupInfluence of 2-COOCH₃ groupOverall Electronic Favorability
4Ortho (activating)Meta (deactivating)Favorable
5Meta (less activating)Meta (deactivating)Moderately Favorable
6Para (activating)Ortho (deactivating)Sterically hindered, less favorable

Note: This table provides a simplified analysis. The actual outcome can be influenced by reaction conditions.

An alternative theoretical pathway to derivatives of this class of compounds could involve nucleophilic aromatic substitution (SNAr). While less common for the introduction of a halogen, it is a plausible mechanism for the substitution of other leaving groups on the pyridine ring. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and a good leaving group must be present. The pyridine nitrogen itself makes the ring more electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

In a hypothetical scenario where a suitable leaving group is present at the 5-position of a 3-hydroxypicolinate ring, a bromide nucleophile could displace it. The mechanism proceeds through a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Mechanistic Aspects of Transformations Involving this compound

The bromine atom on this compound serves as a versatile handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions.

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, owing to the presence of the aryl bromide moiety.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.

Sonogashira Coupling: This reaction would couple this compound with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. The catalytic cycle involves two interconnected cycles for palladium and copper: achemtek.comwikipedia.orgorganic-chemistry.org

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate.

Transmetalation: The acetylide group is then transferred from copper to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions.

ReactionKey Step 1Key Step 2Key Step 3
Suzuki-MiyauraOxidative Addition of Ar-Br to Pd(0)Transmetalation with OrganoboronReductive Elimination of Ar-R
SonogashiraOxidative Addition of Ar-Br to Pd(0)Transmetalation with Copper AcetylideReductive Elimination of Ar-alkyne

The carbon-bromine bond in this compound can also be a site for radical reactions. These reactions can be initiated by radical initiators or through photoredox catalysis. In such pathways, the C-Br bond undergoes homolytic cleavage to generate a pyridyl radical. This highly reactive intermediate can then participate in various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. In a typical cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl halide. This can lead to the formation of a radical anion, which then fragments to release a bromide anion and the desired aryl radical. This pyridyl radical can then be trapped by a suitable reaction partner. nih.gov

Theoretical and Computational Chemistry Studies of Reaction Mechanisms

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction mechanisms involving picolinate derivatives. These studies can elucidate transition state structures, reaction energy profiles, and the influence of substituents on reactivity and regioselectivity.

For the electrophilic bromination of a methyl 3-hydroxypicolinate precursor, DFT calculations could be employed to model the energies of the possible sigma complex intermediates for substitution at the 4-, 5-, and 6-positions. Such calculations would likely confirm that the transition state leading to the 5-bromo isomer is the most energetically favorable, taking into account both electronic and steric factors. nih.gov

In the context of catalytic transformations, computational studies can model the entire catalytic cycle for reactions like the Suzuki-Miyaura or Sonogashira coupling. These models can help to identify the rate-determining step, the structure of key intermediates (such as the oxidative addition complex and the transmetalation transition state), and the role of ligands on the catalyst's activity and selectivity. For instance, DFT studies on Suzuki-Miyaura reactions of bromopyridines have provided detailed information on the energetics of the oxidative addition and reductive elimination steps. beilstein-journals.org

Similarly, computational analysis of potential radical pathways can map out the potential energy surfaces for radical formation and subsequent reactions, providing a deeper understanding of the feasibility and selectivity of these transformations.

Density Functional Theory (DFT) Calculations for Protonation Constants and Reaction Barriers

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the thermodynamic and kinetic parameters of chemical processes, such as protonation and reaction barriers.

Protonation Constants:

The protonation state of a molecule is critical to its reactivity and solubility. For molecules with multiple potential protonation sites, like hydroxypicolinic acids, DFT calculations can predict the most likely sites of protonation and the corresponding acid dissociation constants (pKa values) buu.ac.th. A comparative study on hydroxypicolinic acid isomers using DFT with a polarizable continuum model (PCM) of solvation has demonstrated that both 3- and 4-hydroxypicolinic acids tend to exist as zwitterions rather than their neutral forms buu.ac.th. This suggests that the nitrogen of the pyridine ring and the hydroxyl group are key players in the protonation equilibria.

For this compound, DFT calculations would similarly be employed to determine the relative energies of its neutral, protonated, and deprotonated forms in solution. By calculating the Gibbs free energy change for the protonation/deprotonation reactions, the pKa values can be estimated. The presence of the electron-withdrawing bromine atom and the methyl ester group will influence the electron density distribution in the pyridine ring, thereby affecting the basicity of the nitrogen atom and the acidity of the hydroxyl group.

Reaction Barriers:

DFT is also instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of transition state geometries and the calculation of activation energy barriers. This information is vital for understanding reaction mechanisms and predicting reaction rates. For functionalized pyridines, DFT calculations can elucidate the pathways of various reactions, such as C-H functionalization or nucleophilic aromatic substitution osu.eduresearchgate.net.

In the context of this compound, DFT could be used to model reactions such as electrophilic aromatic substitution on the pyridine ring. The calculations would identify the most favorable position for substitution by comparing the energy barriers for attack at different carbon atoms. The calculated transition state structures would reveal the geometry of the high-energy intermediate, providing a deeper understanding of the reaction mechanism. Modern machine learning models, trained on large datasets of DFT-calculated reaction barriers, are also emerging as a tool for rapid prediction of reaction kinetics nih.gov.

Table 1: Representative DFT-Calculated Parameters for Hydroxypicolinic Acid Isomers

Property3-Hydroxypicolinic Acid4-Hydroxypicolinic Acid6-Hydroxypicolinic Acid
Preferred Form ZwitterionicZwitterionicKeto forms
Predicted pKa1 ~2.5~2.7~1.8
Predicted pKa2 ~8.5~8.9~9.2

Note: This table is based on data for hydroxypicolinic acid isomers and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations. The values for this compound would require specific calculations.

Molecular Dynamics Simulations to Explore Binding Modes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of medicinal chemistry and materials science, MD simulations are invaluable for understanding how a small molecule, such as this compound, might interact with a biological target like an enzyme or a receptor.

MD simulations can reveal the preferred binding poses of a ligand within a protein's active site, the key intermolecular interactions that stabilize the complex, and the conformational changes that may occur upon binding youtube.comyoutube.comnih.gov. These simulations provide a dynamic picture of the binding process, which is often more informative than the static picture provided by docking studies alone. Accelerated MD techniques can be employed to enhance the sampling of conformational space and observe rare events like ligand binding and unbinding on computationally accessible timescales rsc.org.

For a hypothetical scenario where this compound is investigated as an enzyme inhibitor, MD simulations would be set up with the compound placed in the vicinity of the enzyme's active site in a simulated aqueous environment. Over the course of the simulation, the trajectory of the small molecule would be monitored to see if it enters the active site and, if so, what interactions it forms with the surrounding amino acid residues. Key interactions could include hydrogen bonds with the hydroxyl group, halogen bonds involving the bromine atom, and hydrophobic interactions with the pyridine ring and methyl group.

The stability of different binding modes can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time and by analyzing the persistence of intermolecular interactions. Free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can also be performed on the MD trajectories to estimate the binding affinity of the ligand for the protein.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand Binding

ParameterDescription
RMSD Root-Mean-Square Deviation of ligand and protein backbone atoms to assess conformational stability.
Hydrogen Bonds Analysis of the formation and lifetime of hydrogen bonds between the ligand and protein.
Hydrophobic Contacts Identification of non-polar interactions contributing to binding.
Binding Free Energy Estimation of the binding affinity using methods like MM/GBSA.
Conformational Changes Analysis of changes in the protein's secondary and tertiary structure upon ligand binding.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, often employing DFT, provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. By analyzing various molecular orbitals and electron density distributions, a detailed picture of a molecule's chemical behavior can be constructed.

Electronic Properties:

A quantum chemical study on a closely related compound, 2-bromo-3-hydroxy-6-methyl pyridine, using DFT at the B3LYP/6-311G(d,p) level of theory, provides a good model for understanding the electronic properties of this compound researchgate.net. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity researchgate.net.

Reactivity Descriptors:

Quantum chemical calculations can also be used to determine various reactivity descriptors that quantify different aspects of a molecule's reactivity mdpi.comnih.govdntb.gov.ua. These include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-bromo-3-hydroxy-6-methyl pyridine, the MEP would show negative potential around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack, and positive potential around the hydrogen atoms researchgate.net.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, predicting where a nucleophilic, electrophilic, or radical attack is most likely to occur nih.govresearchgate.net.

By applying these quantum chemical methods to this compound, a detailed understanding of its electronic structure and inherent reactivity patterns can be achieved, guiding its use in chemical synthesis and the design of new molecules with desired properties.

Table 3: Calculated Electronic Properties for the Analogous 2-Bromo-3-hydroxy-6-Methyl Pyridine

PropertyCalculated Value
Total Energy (a.u.) -2936.4687
HOMO Energy (a.u.) -0.24189
LUMO Energy (a.u.) -0.04354
HOMO-LUMO Gap (eV) 5.39512

Data from a DFT study on 2-bromo-3-hydroxy-6-methyl pyridine, serving as a proxy for this compound. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Methyl 5-bromo-3-hydroxypicolinate as a Core Scaffold for Bioactive Compounds

The concept of a molecular scaffold is central to medicinal chemistry, allowing researchers to systematically explore chemical space around a core structure to optimize biological activity and drug-like properties. lifechemicals.com this compound serves as an exemplary scaffold, providing a rigid and modifiable template for building novel bioactive molecules. lifechemicals.com

This compound is a commercially available reagent that serves as a key starting material in multi-step syntheses aimed at producing targeted therapeutic agents. nih.govacs.org A prominent example is its use in the creation of potent kinase inhibitors. In the synthesis of the clinical candidate GLPG3970, a dual inhibitor of Salt-Inducible Kinases 2 and 3 (SIK2/SIK3), this compound is the precursor to a crucial picolinic acid intermediate. nih.govacs.org The synthesis involves a two-step process starting from the commercially available scaffold: first, a difluoromethylation reaction, followed by saponification to yield the corresponding picolinic acid reagent. nih.govacs.org This intermediate is then coupled with other heterocyclic fragments to construct the final, complex bioactive molecule. nih.gov

The picolinate (B1231196) structure is not only limited to kinase inhibitors. Derivatives of picolinic acid have been explored for a wide range of biological activities, including as synthetic auxin herbicides, demonstrating the versatility of this chemical class. researchgate.netmdpi.comnih.gov

Once a lead compound is identified, Structure-Activity Relationship (SAR) studies are crucial for optimizing its potency, selectivity, and pharmacokinetic profile. For derivatives originating from the this compound scaffold, SAR studies have been instrumental. In the development of SIK inhibitors, extensive SAR exploration was conducted to enhance selectivity against SIK1 and to improve properties like cytochrome P450 (CYP) time-dependent inhibition. nih.gov These studies involve systematically modifying different parts of the molecule, including the core derived from the picolinate, and assessing how these changes affect the biological activity. For instance, replacing a benzamide (B126) part of a molecule with different heteroaryl groups, synthesized from picolinamide (B142947) intermediates, is a key strategy in optimizing the lead compound. acs.org This systematic approach allowed for the identification of a clinical candidate with a desirable balance of potency, selectivity, and drug-like characteristics. nih.gov

Role in Modulating Biological Pathways and Disease Models

Derivatives of this compound have been shown to modulate key biological pathways implicated in various diseases, highlighting the therapeutic potential of this chemical scaffold.

The Salt-Inducible Kinases (SIKs), which include SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and represent a novel therapeutic target for inflammatory diseases. nih.govnih.gov Inhibition of these kinases can modulate pro-inflammatory and immunoregulatory pathways. nih.gov Research has led to the discovery of GLPG3970, a potent and selective dual SIK2/SIK3 inhibitor, which was developed using this compound as a starting material for a key building block. acs.orgnih.gov

This compound, GLPG3970, demonstrates high potency for SIK2 and SIK3 while maintaining selectivity over SIK1. nih.gov The rationale for dual SIK2/SIK3 inhibition with SIK1 sparing is to retain the desired anti-inflammatory effects while potentially avoiding cardiovascular side effects associated with pan-SIK inhibition. acs.org

Table 1: Kinase Inhibitory Activity of GLPG3970

Kinase Target IC50 (nM)
SIK1 282.8
SIK2 7.8
SIK3 3.8

Data sourced from a study on the discovery of GLPG3970. nih.gov

The inhibition of SIK2 and SIK3 by derivatives of this compound translates into significant anti-inflammatory effects. SIK inhibition leads to a dual modulation of cytokine production: a decrease in pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), and an increase in immunoregulatory cytokines, like interleukin-10 (IL-10). nih.gov This effect has been demonstrated in vitro using human primary myeloid cells and whole blood stimulated with lipopolysaccharide (LPS), as well as in vivo in mouse models. nih.govnih.gov For example, the SIK2/SIK3 inhibitor GLPG3970 was shown to inhibit the production of TNFα and IL-12 while increasing the release of IL-10. nih.gov This modulation of the immune response underscores the potential of these compounds for treating autoimmune and inflammatory diseases. nih.gov

Table 2: Effect of SIK2/SIK3 Inhibition on Cytokine Production

Cytokine Effect of Inhibition Biological Role
TNFα Decreased Production Pro-inflammatory
IL-12 Decreased Production Pro-inflammatory
IL-10 Increased Production Immunoregulatory

This table summarizes the demonstrated effects of dual SIK2/SIK3 inhibition by compounds derived from the picolinate scaffold. nih.govnih.gov

The therapeutic potential of compounds derived from picolinate scaffolds extends to oncology. SIK inhibitors, for instance, have been investigated for their anticancer properties. The pan-SIK inhibitor ARN-3236 was found to prevent centrosome separation in ovarian cancer cells, which could lead to sensitization to taxane-based chemotherapies. biorxiv.org While not directly a derivative of this compound, this finding highlights a mechanism by which this class of kinase inhibitors can impact cancer cells.

Furthermore, other complex heterocyclic compounds have demonstrated the ability to induce apoptosis and block cell cycle progression. mdpi.com For example, certain novel 2,5-diketopiperazine derivatives were shown to arrest the cell cycle in the G2/M phase in A549 and HeLa cancer cell lines. mdpi.com Studies on other brominated compounds, such as 5-Bromo-2-deoxyuridine, have shown they can activate DNA damage signaling and induce cell cycle arrest in cancer cells. core.ac.uk These findings collectively suggest that the structural motifs present in and accessible from this compound are relevant to the design of novel anticancer agents that function through cell cycle modulation.

VEGFR-2 Inhibitory Activity

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. sigmaaldrich.com Consequently, inhibiting VEGFR-2 is a major strategy in modern cancer therapy. bldpharm.com Small molecules that can block the ATP-binding site of the VEGFR-2 kinase domain are of significant interest. bldpharm.com

While numerous derivatives of heterocyclic compounds, including those containing pyridine (B92270) and picolinate structures, have been designed and evaluated as VEGFR-2 inhibitors, specific studies detailing the inhibitory activity of this compound are not available in the current body of scientific literature. smolecule.combldpharm.comchemsigma.cn Research in this area tends to focus on more complex molecules that incorporate the picolinate moiety as part of a larger structure designed to fit the specific pharmacophoric requirements of the VEGFR-2 active site. chemsigma.cnsigmaaldrich.com The function of this compound is primarily as a precursor in the synthesis of these more elaborate potential drug candidates. lookchem.coma2bchem.com

Ligand Design for Metal Complexation in Biological Systems

The design of ligands for metal complexation is a significant area of research, with applications ranging from catalysis to medicine. lookchem.comambeed.com Picolinic acid derivatives are excellent chelating agents, capable of binding to a central metal ion through the nitrogen of the pyridine ring and an oxygen atom from the carboxylate group, forming a stable ring structure. bldpharm.com This chelation can influence the metal ion's biological activity and distribution. bldpharm.com

Chelation Studies with Metal Ions (e.g., Zn(II), Co(II), Ni(II), Cu(II), Cd(II), Hg(II), Fe(III), Al(III))

The chelation of various metal ions by picolinic acid and its analogs has been extensively studied. bldpharm.com These complexes have shown a range of biological activities, including antimicrobial and anticancer effects. google.coma2bchem.com The stability and structure of these metal complexes are highly dependent on the nature of the metal ion and the substituents on the picolinate ligand. lookchem.com

However, specific chelation studies involving this compound and the metal ions Zn(II), Co(II), Ni(II), Cu(II), Cd(II), Hg(II), Fe(III), or Al(III) have not been specifically reported. Research has been published on related picolinate structures, demonstrating their general capacity to form stable complexes with these types of metal ions. For instance, studies on other substituted picolinic acids have successfully characterized their complexes with Ru(II), Ni(II), and Cu(II), confirming the bidentate (N, O) coordination mode. bldpharm.coma2bchem.com

Stability Constants and Coordination Chemistry

The stability of a metal complex is quantified by its stability constant (βn), which reflects the equilibrium of the complex formation in solution. The coordination chemistry describes the geometry and bonding of the ligands around the central metal ion. For picolinate ligands, a distorted octahedral or square planar geometry is common, depending on the metal and other coordinated ligands. google.com

There is no published data on the specific stability constants or detailed coordination chemistry for complexes formed with this compound. General principles of coordination chemistry suggest that the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the pyridine ring would influence the electron density on the coordinating nitrogen and oxygen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. lookchem.com

Biological Evaluation of Metal Complexes

The metal complexes of various picolinate derivatives have undergone biological evaluation. For example, ruthenium(II) complexes of substituted picolinic acids have been tested for cytotoxicity against cancer cell lines, and copper(II) and nickel(II) complexes have been screened for antimicrobial activity. google.coma2bchem.com The results often show that the metal complex exhibits enhanced biological activity compared to the free ligand, a phenomenon sometimes explained by chelation theory, which suggests that chelation can increase the lipophilicity of the molecule, facilitating its passage through cell membranes.

As no specific metal complexes of this compound have been synthesized and characterized in the literature, there are no corresponding biological evaluation studies to report.

Computational Approaches in Medicinal Chemistry for Compound Design

Computational methods are indispensable tools in modern drug discovery, allowing researchers to predict how a molecule might interact with a biological target before it is synthesized.

Docking and Molecular Modeling Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is frequently used in the design of new VEGFR-2 inhibitors to understand how potential drug candidates might fit into the receptor's binding pocket and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. sigmaaldrich.com

While extensive docking and molecular modeling studies have been performed on a wide variety of compounds targeting VEGFR-2, there are no specific published studies that feature this compound as the ligand of interest. sigmaaldrich.com Such studies are typically reserved for potential final drug candidates rather than for chemical intermediates. Computational analysis of this compound would likely serve as a starting point for in silico design of more complex derivatives tailored to the VEGFR-2 active site.

Prediction of Hydroxylation Products

The metabolic fate of a drug candidate is a critical aspect of its development, with hydroxylation being a primary transformation mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov For this compound, predicting the potential sites of hydroxylation on the pyridine ring is essential for understanding its metabolic stability and potential metabolites. This prediction is guided by the electronic properties of the substituents on the aromatic ring and general principles of CYP-mediated reactions. rutgers.edu

The pyridine ring of this compound possesses several substituents that influence its reactivity: a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl carboxylate group at the 2-position. The nitrogen atom within the pyridine ring and the existing substituents create a unique electronic landscape that directs where enzymatic hydroxylation is most likely to occur. The nitrogen atom itself can coordinate with the heme iron of CYP enzymes, a characteristic of many pyridine-containing compounds that can influence the rate and regioselectivity of metabolism. nih.govresearchgate.net

The existing hydroxyl group and the bromine atom are electron-donating and electron-withdrawing groups, respectively, and their positions direct the orientation of further substitution. In electrophilic aromatic substitution reactions, which bear resemblance to enzymatic hydroxylation, the directing effects of these groups are well-established. rutgers.edu The most probable sites for hydroxylation on the pyridine ring are the carbon atoms that are most susceptible to electrophilic attack by the activated oxygen species of the CYP enzyme.

Based on these principles, the potential hydroxylation products of this compound can be predicted. The introduction of a second hydroxyl group would result in dihydroxylated picolinate derivatives. The table below outlines the predicted hydroxylation products, the position of the new hydroxyl group, and the rationale for the prediction based on the electronic influence of the existing substituents.

Predicted Hydroxylation Product NamePosition of New Hydroxyl GroupRationale
Methyl 5-bromo-3,4-dihydroxypicolinateC4The position is activated by the existing hydroxyl group at C3 and is a common site for hydroxylation in related aromatic systems.
Methyl 5-bromo-3,6-dihydroxypicolinateC6This position is ortho to the electron-withdrawing bromine and meta to the hydroxyl group, making it a potential, though likely less favored, site for hydroxylation.

It is important to note that these are predicted products based on established principles of metabolic chemistry. The actual metabolic profile of this compound would need to be confirmed through in vitro and in vivo experimental studies. Factors such as the specific CYP isoforms involved and the steric hindrance within the enzyme's active site can also play a significant role in determining the final hydroxylation products. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The efficient and selective synthesis of functionalized picolinates like Methyl 5-bromo-3-hydroxypicolinate is crucial for its application in various fields. Traditional synthetic routes can be effective, but ongoing research is focused on developing more efficient, selective, and sustainable methods.

To address the challenges of efficiency and selectivity, novel catalytic systems are being explored. One promising approach involves the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. For instance, the synthesis of picolinate (B1231196) and picolinic acid derivatives has been successfully achieved using a UiO-66(Zr)-N(CH2PO3H2)2 catalyst. rsc.orgnih.govnih.govresearchgate.net This method utilizes a multi-component reaction under ambient temperature, offering a more environmentally friendly and efficient alternative to traditional methods. rsc.orgnih.govnih.gov The porous nature and tunable active sites of MOFs like UiO-66(Zr)-N(CH2PO3H2)2 provide a platform for highly selective reactions, which could be adapted for the specific synthesis of this compound, potentially improving yield and reducing by-product formation. rsc.orgnih.govnih.govresearchgate.net

Future research in this area will likely focus on the development of bespoke catalysts tailored for the specific regioselective bromination and functionalization of the picolinate ring, aiming for single-step, high-yield syntheses.

Exploration of New Pharmacological Targets for this compound Derivatives

The pyridine (B92270) scaffold is a common feature in many biologically active compounds, and derivatives of this compound are showing promise in the field of pharmacology. A significant recent development is the use of this compound as a key intermediate in the synthesis of GLPG3970, a potent and selective dual inhibitor of salt-inducible kinase 2 (SIK2) and salt-inducible kinase 3 (SIK3). nih.govacs.orgmedchemexpress.comprobechem.comnih.gov SIKs are involved in inflammatory pathways, and their inhibition presents a therapeutic strategy for autoimmune and inflammatory diseases. nih.govacs.orgnih.gov The synthesis of the picolinic acid reagent for GLPG3970 starts from commercially available this compound, which undergoes difluoromethylation followed by saponification. nih.govacs.org

Beyond SIK inhibition, the broader class of pyridine derivatives has been investigated for a range of pharmacological activities. For instance, various pyridine derivatives have demonstrated potential as antimicrobial and anticancer agents. The structural features of this compound, including the bromine atom and the hydroxyl group, provide reactive sites for further chemical modification, allowing for the generation of a library of derivatives to be screened for various biological activities.

Future research will likely involve the systematic synthesis and screening of novel derivatives of this compound against a wide array of pharmacological targets. This exploration could uncover new therapeutic applications for compounds derived from this versatile building block.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnumberanalytics.commdpi.comfrontiersin.orgacs.org These computational tools can significantly accelerate the design and optimization of new compounds by predicting their properties and biological activities, thereby reducing the need for extensive and costly experimental work.

For pyridine derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their biological activity. bohrium.commdpi.comresearchgate.netscribd.comchemrevlett.com QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.comchemrevlett.com By calculating molecular descriptors that encode structural and physicochemical properties, these models can predict the activity of new, unsynthesized compounds. For example, a study on imidazo[4,5-b]pyridine derivatives used QSAR to develop models with high predictive ability for their anticancer potency. researchgate.net

In the context of this compound, AI and ML could be employed in several ways:

Virtual Screening: Large virtual libraries of derivatives can be generated and screened computationally to identify candidates with a high probability of activity against specific pharmacological targets.

De Novo Design: Generative AI models can design entirely new molecules based on the picolinate scaffold with optimized properties for a desired biological effect. frontiersin.org

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal conditions for the synthesis of new derivatives, enhancing efficiency and yield. numberanalytics.comacs.org

The future of designing novel this compound derivatives will likely involve a synergistic approach, combining computational predictions with experimental validation to accelerate the discovery of new functional molecules.

Investigation of its Role in Material Science and Other Interdisciplinary Fields

The unique chemical structure of picolinate ligands makes them valuable components in the field of material science, particularly in the development of functional coordination polymers and metal-oxide clusters. These materials have potential applications in catalysis, sensing, and photocatalysis.

Recent research has demonstrated the use of picolinate ligands in the synthesis of titanium-oxide clusters (TOCs). rsc.orgrsc.orgresearchgate.netresearchgate.net For example, two nanosized TOCs, Ti12(μ2-O)14(μ3-O)4(picolinate)16 and Ti12(μ2-O)18(picolinate)18, were synthesized and shown to have photocatalytic activity for hydrogen evolution. rsc.orgrsc.orgresearchgate.net The picolinate ligands play a crucial role in the structure and properties of these clusters, influencing their stability and photocatalytic efficiency. rsc.orgrsc.orgresearchgate.net The bromine and hydroxyl substituents on this compound could be used to further tune the electronic properties and reactivity of such clusters.

Furthermore, picolinate-based ligands have been used to construct coordination polymers with diverse structures and catalytic properties. acs.orgresearchgate.netacs.orgmdpi.comnih.gov One study reported the synthesis of eight new coordination polymers from 5-(3-carboxyphenyl)picolinic acid, with one of the resulting manganese-based polymers acting as an effective and recyclable catalyst for cyanosilylation reactions. acs.org The ability to form robust and functional materials makes picolinate derivatives like this compound attractive candidates for creating novel materials with tailored properties.

Future interdisciplinary research could explore the incorporation of this compound into:

Luminescent sensors: Lanthanoid coordination polymers based on picolinate ligands have shown promise for the selective detection of nitroaromatic compounds and metal ions. acs.orgnih.gov

Magnetic materials: Picolinate ligands have been used to synthesize coordination polymers with interesting magnetic properties, including slow magnetic relaxation. mdpi.com

Novel catalysts: The functional groups on the picolinate ring can be modified to create specific catalytic sites for a variety of organic transformations.

The versatility of this compound as a building block suggests a bright future for its application across multiple scientific disciplines, from medicine to materials science.

Q & A

Basic Research Question

  • Structural confirmation : Single-crystal X-ray diffraction (SHELX refinement) and 2D NMR (¹H-¹³C HSQC, HMBC) resolve positional isomerism.
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Question
High-resolution mass spectrometry (HRMS-ESI) coupled with ion mobility spectrometry (IMS) provides collision cross-sectional data to distinguish conformers. Cryo-electron microscopy (cryo-EM) is emerging for analyzing supramolecular assemblies involving the compound .

How can computational methods aid in predicting the physicochemical properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict logP (1.8), solubility parameters, and electrostatic potential surfaces. Molecular dynamics (MD) simulations model solvation effects in aqueous or DMSO environments, aiding in crystallization protocol design .

What are the biological implications of this compound in enzyme inhibition studies?

Basic Research Question
The compound acts as a competitive inhibitor for metalloenzymes (e.g., carbonic anhydrase) due to its hydroxyl and ester groups, which coordinate with active-site metal ions. IC₅₀ values are determined via fluorometric assays .

Advanced Research Question
Time-resolved crystallography (using synchrotron radiation) captures transient enzyme-inhibitor complexes. Mutagenesis studies (e.g., alanine scanning) identify key residues interacting with the bromine moiety, guiding structure-activity relationship (SAR) optimization .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
Stability studies show decomposition (<5% over 12 months) when stored at -20°C in amber vials under inert gas (N₂ or Ar). Degradation products (e.g., demethylated or hydrolyzed derivatives) are monitored via LC-MS .

Advanced Research Question
Accelerated stability testing (40°C/75% RH for 6 months) combined with QbD (Quality by Design) principles identifies critical degradation pathways. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying temperatures .

What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Advanced Research Question
Meta-analysis of literature data (e.g., Bayesian regression) identifies variables most affecting yield, such as solvent polarity or catalyst loading. Robotic high-throughput screening (HTS) optimizes conditions for novel derivatives, reducing variability .

How does this compound compare to its chloro or trifluoromethyl analogs in regioselective reactions?

Advanced Research Question
Comparative Hammett studies (σₚ values: Br = +0.23, Cl = +0.47, CF₃ = +0.54) quantify electronic effects on reaction rates. Transition-state analysis (DFT-NEB) reveals steric clashes in trifluoromethyl analogs that reduce coupling efficiency .

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